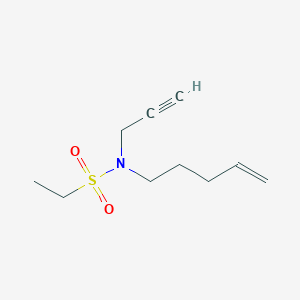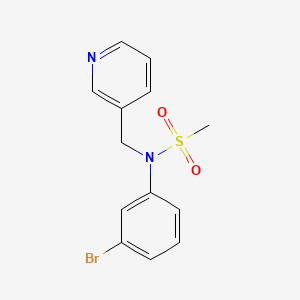
N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide, also known as BPH-715, is a chemical compound that has been studied for its potential therapeutic applications. This compound has shown promise in treating various diseases, including cancer and inflammation. In
作用机制
N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide works by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. For example, N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide can inhibit the activity of the enzyme MMP-9, which is involved in the growth and spread of cancer cells. N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide can also inhibit the activity of the protein NF-κB, which is involved in the development of inflammation.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide has been shown to have various biochemical and physiological effects in the body. It can reduce the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of inflammation. N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide can also inhibit the growth and spread of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One advantage of using N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide in lab experiments is its specificity towards certain enzymes and proteins. This allows researchers to target specific pathways and mechanisms involved in the development of diseases. Additionally, N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide has been shown to have low toxicity and high solubility, which makes it a suitable candidate for drug development.
One limitation of using N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide in lab experiments is its limited availability and high cost. The synthesis method for N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide is complex and time-consuming, which can limit its use in large-scale experiments. Additionally, more research is needed to fully understand the safety and efficacy of N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide in treating various diseases.
未来方向
There are several future directions for the research and development of N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide. One direction is to further explore its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to optimize the synthesis method for N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide to improve its yield and purity. Additionally, more research is needed to fully understand the safety and efficacy of N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide in treating various diseases.
合成方法
N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide can be synthesized through a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 3-bromobenzaldehyde with pyridine-3-carboxaldehyde to form the intermediate product. This intermediate product is then reacted with methanesulfonyl chloride to form the final product, N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide. The synthesis of N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide has been optimized to improve the yield and purity of the final product.
科学研究应用
N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide has also been studied for its anti-inflammatory properties, as it can reduce inflammation in various tissues. Additionally, N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide has been shown to have potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c1-19(17,18)16(10-11-4-3-7-15-9-11)13-6-2-5-12(14)8-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWPABDWZOVNCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CN=CC=C1)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonyl]propan-1-ol](/img/structure/B7679687.png)
![[4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol](/img/structure/B7679690.png)
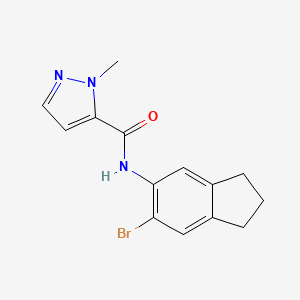
![2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol](/img/structure/B7679704.png)
![3-(1,5-Dimethylpyrazol-4-yl)-5-[(3-fluoro-4-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7679721.png)
![1-(Cyclobutylmethyl)-3-[2-(3-hydroxyphenyl)ethyl]-1-propan-2-ylurea](/img/structure/B7679723.png)
![3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-5-methyl-1,2-oxazole](/img/structure/B7679735.png)
![[4-[(3-Cyclopropyl-4-nitropyrazol-1-yl)methyl]phenyl]methanol](/img/structure/B7679741.png)
![1-[(2R)-1-cyclohexylpropan-2-yl]-3-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]urea](/img/structure/B7679743.png)
![5-[[3-(3,5-difluorophenyl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-1-methyl-1,2,4-triazole](/img/structure/B7679746.png)
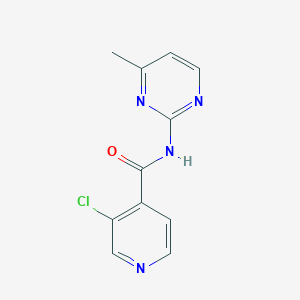
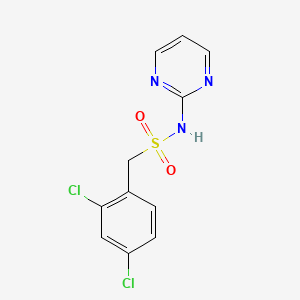
![3-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7679761.png)
